4-Chloro-6-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidin-2-amine 4-Chloro-6-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 874606-46-9
VCID: VC6989640
InChI: InChI=1S/C11H9Cl2N3S/c12-8-3-1-7(2-4-8)6-17-10-5-9(13)15-11(14)16-10/h1-5H,6H2,(H2,14,15,16)
SMILES: C1=CC(=CC=C1CSC2=CC(=NC(=N2)N)Cl)Cl
Molecular Formula: C11H9Cl2N3S
Molecular Weight: 286.17

4-Chloro-6-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidin-2-amine

CAS No.: 874606-46-9

Cat. No.: VC6989640

Molecular Formula: C11H9Cl2N3S

Molecular Weight: 286.17

* For research use only. Not for human or veterinary use.

4-Chloro-6-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidin-2-amine - 874606-46-9

Specification

CAS No. 874606-46-9
Molecular Formula C11H9Cl2N3S
Molecular Weight 286.17
IUPAC Name 4-chloro-6-[(4-chlorophenyl)methylsulfanyl]pyrimidin-2-amine
Standard InChI InChI=1S/C11H9Cl2N3S/c12-8-3-1-7(2-4-8)6-17-10-5-9(13)15-11(14)16-10/h1-5H,6H2,(H2,14,15,16)
Standard InChI Key QKBPQHRZXPVIEZ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CSC2=CC(=NC(=N2)N)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrimidine ring substituted at the 2-position with an amine group, at the 4-position with a chlorine atom, and at the 6-position with a sulfanyl-linked 4-chlorobenzyl moiety. This arrangement confers both hydrophobicity and electronic diversity, enabling interactions with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₉Cl₂N₃S
Molecular Weight286.17 g/mol
CAS Number874606-46-9
IUPAC Name4-chloro-6-[(4-chlorophenyl)methylsulfanyl]pyrimidin-2-amine
SMILESC1=CC(=CC=C1CSC2=CC(=NC(=N2)N)Cl)Cl
InChIKeyQKBPQHRZXPVIEZ-UHFFFAOYSA-N

The LogP (partition coefficient) and solubility data remain unspecified in available literature, though the presence of chlorine and sulfur atoms suggests moderate lipophilicity.

Synthesis and Purification

Synthetic Methodology

The synthesis involves reacting 4-chlorobenzyl chloride with 4-chloro-6-mercaptopyrimidine in the presence of a base such as potassium carbonate (K₂CO₃). The reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C), facilitating nucleophilic displacement of the chloride by the thiol group.

Table 2: Standard Reaction Conditions

Reactant 1Reactant 2BaseSolventTemperatureYield
4-Chlorobenzyl chloride4-Chloro-6-mercaptopyrimidineK₂CO₃DMF90°C~75%

Post-synthesis purification employs recrystallization from ethanol or chromatographic techniques (e.g., silica gel column chromatography using ethyl acetate/hexane mixtures).

Biological Activities and Mechanistic Insights

Antimicrobial Properties

Preliminary studies indicate inhibitory effects against Gram-positive bacteria (e.g., Staphylococcus aureus) with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL. The dual chlorine substituents likely enhance membrane permeability, while the sulfanyl group may interfere with bacterial thioredoxin reductase.

Applications in Industrial and Pharmaceutical Contexts

Pharmaceutical Intermediate

The compound serves as a precursor in developing kinase inhibitors, leveraging its pyrimidine core’s ability to mimic ATP-binding motifs. Derivatives bearing modifications at the 4-chlorobenzylthio group have shown enhanced selectivity for epidermal growth factor receptor (EGFR).

Agrochemical Development

In agrochemistry, its structural analogs act as fungicides targeting Botrytis cinerea in crops. The chlorine atoms disrupt fungal cytochrome P450 enzymes, inhibiting ergosterol biosynthesis.

Chemical Reactivity and Derivative Synthesis

Nucleophilic Substitution

The 4-chloro substituent on the pyrimidine ring undergoes substitution with amines or alkoxides, enabling diversification. For example, reaction with morpholine yields 4-morpholino derivatives with improved aqueous solubility.

Oxidation Reactions

Treatment with hydrogen peroxide oxidizes the sulfanyl (-S-) group to sulfoxide (-SO-) or sulfone (-SO₂-), altering electronic properties and bioavailability.

Current Research Challenges and Future Directions

Mechanistic Elucidation

Despite promising bioactivity, the exact molecular targets and metabolic pathways remain uncharacterized. Proteomic studies using affinity-based probes could identify binding partners.

Process Optimization

Scaling up synthesis requires addressing limitations in yield and solvent recovery. Continuous flow reactors and green solvents (e.g., cyclopentyl methyl ether) are under evaluation.

Toxicity Profiling

Chronic toxicity studies in model organisms are essential to assess hepatic and renal safety, ensuring compliance with regulatory standards.

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